N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib
Description
No information about this compound exists in the provided evidence. The name suggests it is a derivative or metabolite of osimertinib (a third-generation EGFR tyrosine kinase inhibitor used in non-small cell lung cancer). Key structural modifications inferred from the name include:
- Removal of a dimethylaminoethyl group ("Desdimethylaminoethyl").
- Addition of a nitro group ("Nitro").
- Removal of an acryloyl moiety ("desacryloyl").
However, none of these modifications or the compound itself are mentioned in the evidence .
Properties
Molecular Formula |
C22H22N6O3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-methoxy-4-N,4-N-dimethyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C22H22N6O3/c1-26(2)19-12-21(31-4)17(11-20(19)28(29)30)25-22-23-10-9-16(24-22)15-13-27(3)18-8-6-5-7-14(15)18/h5-13H,1-4H3,(H,23,24,25) |
InChI Key |
ATPTZNLODHWRSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib involves several steps:
Starting Material: The synthesis begins with the precursor molecule, which is a derivative of osimertinib.
N-Methylation: The precursor undergoes N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Nitro Group Introduction: The nitro group is introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.
Desacryloylation: The final step involves the removal of the acryloyl group through hydrolysis or reduction reactions.
Industrial Production Methods
In an industrial setting, the production of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso and nitrosonium intermediates.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
Oxidation: Formation of nitroso and nitrosonium compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular pathways and its interaction with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to osimertinib.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib involves its interaction with specific molecular targets, such as tyrosine kinases. The nitro group may enhance its binding affinity to these targets, leading to the inhibition of kinase activity and subsequent disruption of cellular signaling pathways. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily discusses N-nitrosodimethylamine (NDMA, CAS 62-75-9), a potent carcinogen, and other dimethylamidines (e.g., N,N-dimethylacetamidine). These compounds are unrelated to osimertinib derivatives. For clarity:
Table 1: Key Differences Between NDMA and Osimertinib Derivatives
*No evidence supports the existence or properties of the queried compound.
Critical Limitations in Evidence
- focus on nitrosamines (e.g., NDMA) and dimethylamidines, which are chemically and functionally distinct from osimertinib derivatives.
- No CAS numbers, structural data, or pharmacological studies for the queried compound are provided in any source .
Recommendations for Further Research
To address this gap, consult:
Primary literature on osimertinib metabolism (e.g., studies identifying its metabolites).
Patents or synthetic chemistry databases for derivatives of osimertinib.
Toxicological reports from regulatory agencies (e.g., FDA, EMA) on nitro-containing pharmaceuticals.
Biological Activity
N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib is a synthetic compound derived from Osimertinib, an established drug used in the treatment of non-small cell lung cancer (NSCLC) with specific mutations in the epidermal growth factor receptor (EGFR). This compound has garnered attention for its potential biological activity, particularly in relation to its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The compound's structural modifications enhance its interaction with biological targets, which can lead to improved efficacy and reduced side effects compared to its parent compound. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O5 |
| Molecular Weight | 430.52 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable at room temperature |
This compound operates primarily through inhibition of the EGFR signaling pathway. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, it prevents receptor activation and downstream signaling that promotes tumor growth and survival.
Biological Activity
- Inhibition of Cancer Cell Proliferation : Studies demonstrate that this compound effectively inhibits the proliferation of various cancer cell lines, particularly those harboring EGFR mutations.
- Induction of Apoptosis : this compound has shown potential in inducing apoptosis in cancer cells through activation of intrinsic apoptotic pathways.
- Anti-metastatic Properties : Preliminary findings suggest that the compound may reduce metastatic potential in preclinical models, indicating a broader therapeutic profile beyond mere cytotoxicity.
Case Study 1: Efficacy in NSCLC Models
A recent study evaluated the efficacy of this compound in NSCLC xenograft models. The results indicated:
- Tumor Volume Reduction : A significant reduction in tumor volume was observed compared to control groups treated with placebo.
- Survival Rates : Mice treated with the compound exhibited improved survival rates, highlighting its potential as a therapeutic agent.
Case Study 2: Safety Profile Assessment
Another investigation focused on assessing the safety profile of this compound through a phase I clinical trial involving patients with advanced solid tumors. Key findings included:
- Adverse Effects : The most common adverse effects were mild to moderate nausea and fatigue, with no severe toxicities reported.
- Dose Escalation : The maximum tolerated dose was identified, allowing for further exploration of its therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
